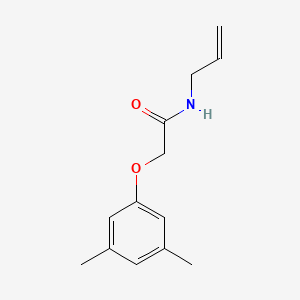
1,3-dioxo-2-(2-phenyl-1,3-thiazol-5-yl)-5-isoindolinecarboxylic acid
描述
1,3-dioxo-2-(2-phenyl-1,3-thiazol-5-yl)-5-isoindolinecarboxylic acid, also known as DTA, is a synthetic compound that has been of interest to the scientific community due to its potential applications in medicinal chemistry. DTA belongs to the family of isoindoline carboxylic acids and has a unique structure that makes it a promising candidate for drug development.
作用机制
1,3-dioxo-2-(2-phenyl-1,3-thiazol-5-yl)-5-isoindolinecarboxylic acid is believed to exert its pharmacological effects by inhibiting the activity of enzymes involved in various biological pathways. For example, 1,3-dioxo-2-(2-phenyl-1,3-thiazol-5-yl)-5-isoindolinecarboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
1,3-dioxo-2-(2-phenyl-1,3-thiazol-5-yl)-5-isoindolinecarboxylic acid has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. 1,3-dioxo-2-(2-phenyl-1,3-thiazol-5-yl)-5-isoindolinecarboxylic acid has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which may have implications for drug-drug interactions.
实验室实验的优点和局限性
1,3-dioxo-2-(2-phenyl-1,3-thiazol-5-yl)-5-isoindolinecarboxylic acid has several advantages for use in lab experiments, including its stability and ease of synthesis. However, 1,3-dioxo-2-(2-phenyl-1,3-thiazol-5-yl)-5-isoindolinecarboxylic acid is relatively insoluble in water, which can make it difficult to work with in certain experiments. Additionally, 1,3-dioxo-2-(2-phenyl-1,3-thiazol-5-yl)-5-isoindolinecarboxylic acid has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
未来方向
There are several future directions for research on 1,3-dioxo-2-(2-phenyl-1,3-thiazol-5-yl)-5-isoindolinecarboxylic acid, including:
1. Further studies on the mechanism of action of 1,3-dioxo-2-(2-phenyl-1,3-thiazol-5-yl)-5-isoindolinecarboxylic acid, particularly its interactions with enzymes involved in drug metabolism.
2. Studies on the pharmacokinetics and pharmacodynamics of 1,3-dioxo-2-(2-phenyl-1,3-thiazol-5-yl)-5-isoindolinecarboxylic acid in vivo.
3. Development of novel drug formulations that increase the solubility and bioavailability of 1,3-dioxo-2-(2-phenyl-1,3-thiazol-5-yl)-5-isoindolinecarboxylic acid.
4. Exploration of the potential therapeutic applications of 1,3-dioxo-2-(2-phenyl-1,3-thiazol-5-yl)-5-isoindolinecarboxylic acid in the treatment of inflammatory diseases, cancer, and other conditions.
Conclusion:
In conclusion, 1,3-dioxo-2-(2-phenyl-1,3-thiazol-5-yl)-5-isoindolinecarboxylic acid is a promising compound with potential applications in medicinal chemistry. Further research is needed to fully understand the pharmacological effects of 1,3-dioxo-2-(2-phenyl-1,3-thiazol-5-yl)-5-isoindolinecarboxylic acid and its potential therapeutic applications.
科学研究应用
1,3-dioxo-2-(2-phenyl-1,3-thiazol-5-yl)-5-isoindolinecarboxylic acid has been the subject of several scientific studies due to its potential applications in medicinal chemistry. One study found that 1,3-dioxo-2-(2-phenyl-1,3-thiazol-5-yl)-5-isoindolinecarboxylic acid has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Another study showed that 1,3-dioxo-2-(2-phenyl-1,3-thiazol-5-yl)-5-isoindolinecarboxylic acid can inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
1,3-dioxo-2-(2-phenyl-1,3-thiazol-5-yl)isoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O4S/c21-16-12-7-6-11(18(23)24)8-13(12)17(22)20(16)14-9-19-15(25-14)10-4-2-1-3-5-10/h1-9H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMXVINHUNFZFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B3881367.png)
![1-(diethylamino)-3-[2-methoxy-5-({[(3-methyl-3-oxetanyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3881369.png)


![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B3881400.png)
![3-{[(cyclohexylamino)(oxo)acetyl]hydrazono}-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide](/img/structure/B3881420.png)

![8-[1-(2-thienylcarbonyl)piperidin-4-yl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3881429.png)
![1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine](/img/structure/B3881443.png)
![N-[2-(2,4-dimethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B3881449.png)

![4-fluoro-N-{[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B3881471.png)
